1-Bromo-3-(2,2-difluoropropyl)benzene
Overview
Description
“1-Bromo-3-(2,2-difluoropropyl)benzene” is a chemical compound with the molecular formula C9H9BrF2 and a molecular weight of 235.07 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9BrF2/c1-9(11,12)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a colorless to pale yellow liquid that is soluble in organic solvents such as methanol, ethanol, chloroform, and benzene . It has a molecular weight of 235.07 .Scientific Research Applications
Organometallic Compounds and Electrocatalysis
Research on ethynylferrocene compounds of 1,3,5-tribromobenzene has led to the synthesis of new compounds characterized by reversible oxidations, indicating potential applications in electrocatalysis and electronic materials (Fink et al., 1997).
Synthetic Chemistry Applications
1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes have been utilized in Diels–Alder Reactions to synthesize ortho-CF2Br-Substituted Biaryls, showcasing their utility in constructing complex aromatic compounds with specific functional groups (Muzalevskiy et al., 2009).
Organometallic Synthesis
The study on 1-Bromo-3,5-bis(trifluoromethyl)benzene highlights its versatility as a starting material for organometallic synthesis, suggesting that related bromo-difluoropropyl compounds could similarly serve as precursors for the preparation of organometallic intermediates (Porwisiak et al., 1996).
Materials Science and Polymer Chemistry
Research into new fluorine-containing polyethers using highly fluorinated monomers for the synthesis of soluble, hydrophobic, low dielectric polyethers reveals applications in materials science, particularly for materials with specific electrical properties (Fitch et al., 2003).
Aryne Chemistry
The generation of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene and their use in synthesizing naphthalenes via aryne routes demonstrates advanced synthetic techniques for constructing aromatic compounds with specific substituents, relevant to the study and application of bromo-difluoropropylbenzene derivatives (Schlosser et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-3-(2,2-difluoropropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-9(11,12)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHNEOQOFLAPRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286465 | |
Record name | 1-Bromo-3-(2,2-difluoropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099598-19-2 | |
Record name | 1-Bromo-3-(2,2-difluoropropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(2,2-difluoropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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